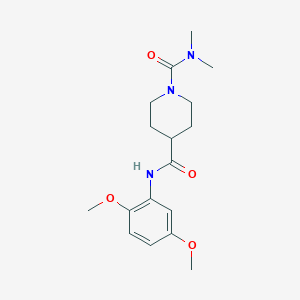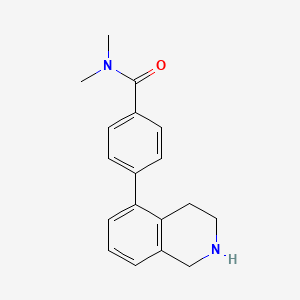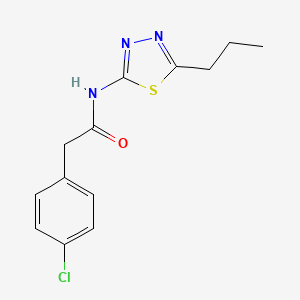![molecular formula C19H25ClN2O3 B5263609 2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5263609.png)
2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group, a cyclohexane carboxylic acid moiety, and a carbonyl group linking these two parts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chloro-2-methylphenylamine with piperazine to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and cyclohexanecarboxylic acid derivatives. Examples include:
- 4-(5-chloro-2-methylphenyl)piperazine
- Cyclohexanecarboxylic acid
Uniqueness
The uniqueness of 2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-13-6-7-14(20)12-17(13)21-8-10-22(11-9-21)18(23)15-4-2-3-5-16(15)19(24)25/h6-7,12,15-16H,2-5,8-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUVLMDZMCSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethylphenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5263528.png)
![4-chloro-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5263529.png)
![2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5263537.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5263539.png)
![2-methyl-7-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B5263540.png)
![1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B5263557.png)


![2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B5263570.png)

![1-(4-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5263587.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5263590.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5263598.png)
![2-Chloro-4,5-difluoro-N-[4-(2-morpholin-4-yl-2-oxo-ethoxy)-phenyl]-benzamide](/img/structure/B5263606.png)
